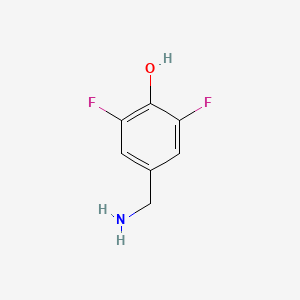
4-(Aminomethyl)-2,6-difluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(Aminométhyl)-2,6-difluorophénol est un composé organique de formule moléculaire C7H7F2NO. Il se compose d'un cycle phénolique substitué par deux atomes de fluor aux positions 2 et 6 et un groupe aminométhyl en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(Aminométhyl)-2,6-difluorophénol peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de substitution aromatique nucléophile (S_NAr) du 2,6-difluorophénol avec du formaldéhyde et de l'ammoniac. La réaction se déroule généralement en conditions basiques, en utilisant une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la formation du groupe aminométhyl.
Méthodes de production industrielle
En milieu industriel, la production du 4-(Aminométhyl)-2,6-difluorophénol peut impliquer des procédés en batch ou en continu à grande échelle. Le choix de la méthode dépend de facteurs tels que le rendement souhaité, la pureté et la rentabilité. L'optimisation des conditions réactionnelles, notamment la température, la pression et le temps de réaction, est cruciale pour assurer une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(Aminométhyl)-2,6-difluorophénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aminométhyl peut être oxydé pour former les imines ou les nitriles correspondants.
Réduction : Le composé peut être réduit pour former les dérivés d'amine correspondants.
Substitution : Le groupe phénol peut subir des réactions de substitution aromatique électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution aromatique électrophile nécessitent souvent des catalyseurs tels que le chlorure de fer(III) (FeCl3) ou le chlorure d'aluminium (AlCl3).
Principaux produits formés
Oxydation : Formation d'imines ou de nitriles.
Réduction : Formation de dérivés d'amines.
Substitution : Formation de dérivés de phénol halogénés ou nitrés.
Applications De Recherche Scientifique
Le 4-(Aminométhyl)-2,6-difluorophénol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés, tels que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 4-(Aminométhyl)-2,6-difluorophénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe aminométhyl peut former des liaisons hydrogène et des interactions électrostatiques avec les macromolécules biologiques, influençant leur structure et leur fonction. Les atomes de fluor améliorent la lipophilie et la stabilité métabolique du composé, lui permettant d'interagir avec les régions hydrophobes des protéines et des membranes.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2,6-difluorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(Aminométhyl)benzoïque : Structure similaire mais avec un groupe acide carboxylique au lieu d'un groupe phénol.
2,6-Difluoroaniline : Structure similaire mais avec un groupe amino directement lié au cycle phénolique.
4-(Aminométhyl)phénol : Structure similaire mais sans les atomes de fluor.
Unicité
Le 4-(Aminométhyl)-2,6-difluorophénol est unique en raison de la présence à la fois du groupe aminométhyl et des atomes de fluor, qui confèrent des propriétés chimiques et biologiques distinctes. Les atomes de fluor améliorent la stabilité et la lipophilie du composé, tandis que le groupe aminométhyl fournit un site pour une fonctionnalisation ultérieure et une interaction avec des cibles biologiques.
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
4-(aminomethyl)-2,6-difluorophenol |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2 |
Clé InChI |
XIGBWMMDVPCKSD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)O)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


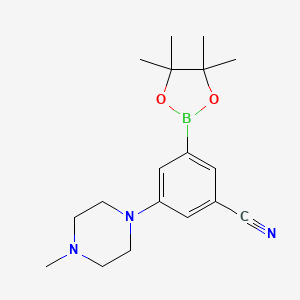
![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)
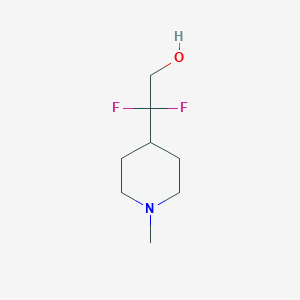


![2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)
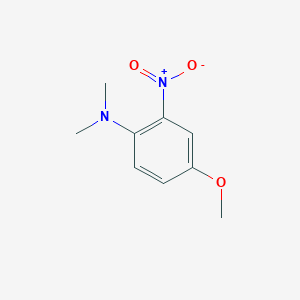


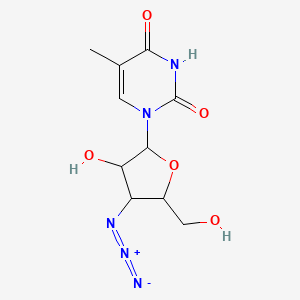
![6-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12094796.png)
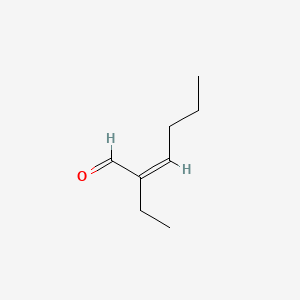
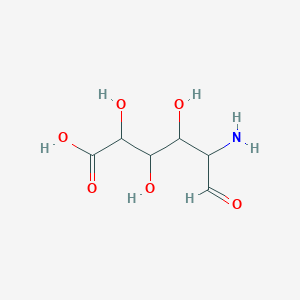
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)
